molecular formula C20H12F4N4O3S B2892885 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 941963-58-2

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2892885
CAS No.: 941963-58-2
M. Wt: 464.39
InChI Key: WBFPAEBBQMGKBA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a nitrophenyl group, and an imidazo[2,1-b]thiazole group. These groups could potentially give the compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorinated phenyl group could be introduced using a fluorination reaction, while the nitrophenyl group could be added using a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorinated phenyl and nitrophenyl groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The imidazo[2,1-b]thiazole group is a heterocyclic compound, meaning it contains a ring structure made up of both carbon and other elements .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the fluorinated phenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The nitro group could potentially be reduced to an amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of fluorine atoms could make the compound more lipophilic, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthetic Methodologies

The development of new synthetic routes for related compounds, such as temozolomide, reveals the chemical versatility and potential for creating various therapeutic agents. A study highlighted a new synthesis route for temozolomide, an antitumor drug, showcasing the relevance of imidazo[2,1-b]thiazole derivatives in medicinal chemistry (Wang et al., 1997).

Biological Activities

Several derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their biological activities, indicating their potential as antimicrobial and anticancer agents. For instance, novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant antibacterial and antifungal activities (Chandrakantha et al., 2014). Furthermore, new series of imidazo[2,1-b]thiazole were synthesized and showed cytotoxic activity against colon cancer and melanoma cell lines, highlighting their anticancer profile (Abdel‐Maksoud et al., 2019).

Material Science Applications

The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles, including imidazo[2,1-b]thiazole derivatives, underscores the role of these compounds in material science, particularly for introducing fluorinated groups into heterocycles, enhancing their properties for various applications (Thomoson et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various applications .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O3S/c1-10-17(18(29)25-12-5-6-15(21)14(8-12)20(22,23)24)32-19-26-16(9-27(10)19)11-3-2-4-13(7-11)28(30)31/h2-9H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFPAEBBQMGKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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